1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795448
InChI: InChI=1S/C7H12FN3O/c1-11-3-2-7(10-11)9-5-6(12)4-8/h2-3,6,12H,4-5H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H12FN3O
Molecular Weight: 173.19 g/mol

1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol

CAS No.:

Cat. No.: VC17795448

Molecular Formula: C7H12FN3O

Molecular Weight: 173.19 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol -

Specification

Molecular Formula C7H12FN3O
Molecular Weight 173.19 g/mol
IUPAC Name 1-fluoro-3-[(1-methylpyrazol-3-yl)amino]propan-2-ol
Standard InChI InChI=1S/C7H12FN3O/c1-11-3-2-7(10-11)9-5-6(12)4-8/h2-3,6,12H,4-5H2,1H3,(H,9,10)
Standard InChI Key SOKCVDAJRRSUNS-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC(CF)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular structure integrates three functional groups:

  • A fluorine atom at the 1-position of the propan-2-ol backbone, enhancing metabolic stability and binding affinity in biological systems.

  • A 1-methyl-1H-pyrazol-3-yl substituent attached via an amine linkage, contributing π-π stacking interactions and hydrogen-bonding capabilities .

  • A hydroxyl group at the 2-position of the propane chain, enabling solubility in polar solvents and participation in catalytic reactions .

PropertyValue
CAS Number1858146-33-4
Molecular FormulaC7H12FN3O\text{C}_7\text{H}_{12}\text{FN}_3\text{O}
Molecular Weight173.19 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol likely involves multi-step organic reactions, as inferred from analogous compounds :

  • Fluorination: Introducing fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) to a propanol precursor .

  • Amine Coupling: Reacting 1-methyl-1H-pyrazol-3-amine with a fluorinated epoxide or halide under basic conditions (e.g., NaH or TEA) .

  • Purification: Reverse-phase chromatography or crystallization to isolate the product, as described in protocols for related pyrazole derivatives .

A representative reaction sequence from recent literature involves:

1-Fluoropropan-2-ol+1-Methyl-1H-pyrazol-3-amineTEA, MeCNProduct[3]\text{1-Fluoropropan-2-ol} + \text{1-Methyl-1H-pyrazol-3-amine} \xrightarrow{\text{TEA, MeCN}} \text{Product}[3]

Optimization Challenges

  • Regioselectivity: Ensuring the amine group attaches at the 3-position of the pyrazole ring requires careful control of reaction kinetics .

  • Fluorine Stability: Harsh conditions may lead to defluorination, necessitating mild temperatures (e.g., 80°C) and inert atmospheres .

Physicochemical Properties

Solubility and Stability

While experimental data for this compound is sparse, trends from similar molecules suggest:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, MeCN) due to the hydroxyl and amine groups.

  • Stability: Susceptibility to oxidation at the hydroxyl group, requiring storage under nitrogen .

Spectroscopic Data

  • 1H^1\text{H} NMR: Expected signals include a singlet for the methyl group on pyrazole (~3.8 ppm) and a multiplet for the hydroxyl proton (~5.1 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 173.19 [M+H]+ aligns with its molecular weight .

Biological and Industrial Applications

Material Science Applications

  • Liquid Crystals: The planar pyrazole ring and fluorine’s dipole moment enable use in optoelectronic devices .

  • Polymer Additives: Enhancing thermal stability in fluoropolymers.

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